molecular formula C16H25NO B5868773 (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine

(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine

Cat. No. B5868773
M. Wt: 247.38 g/mol
InChI Key: ATJPZAXLVRKBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine, also known as MitoBloCK-7, is a small molecule inhibitor of mitochondrial complex II. This compound has gained attention in the scientific community due to its potential use in research on mitochondrial function and its role in various diseases.

Mechanism of Action

(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine inhibits the activity of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain and plays a critical role in cellular respiration. By inhibiting complex II, (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
Studies have shown that (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can induce apoptosis in cancer cells by disrupting mitochondrial function. It has also been shown to protect against ischemia-reperfusion injury in the heart and brain by reducing oxidative stress and inflammation. Additionally, (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine has been found to enhance insulin sensitivity and improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine in lab experiments is its specificity for mitochondrial complex II, which allows for targeted inhibition of this enzyme. However, one limitation is that (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can also inhibit other enzymes in the electron transport chain at higher concentrations, which may lead to non-specific effects.

Future Directions

Future research on (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine could focus on its potential use as a therapeutic agent for diseases such as cancer, Parkinson's disease, and diabetes. Additionally, further studies could investigate the effects of (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine on mitochondrial function in different cell types and under different conditions. Finally, the development of more potent and selective inhibitors of mitochondrial complex II could lead to new insights into the role of this enzyme in cellular metabolism and disease.

Synthesis Methods

(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 1,1,3,3-tetramethylbutylamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps.

Scientific Research Applications

(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine has been used in various scientific studies to investigate the role of mitochondrial complex II in diseases such as cancer, Parkinson's disease, and ischemia-reperfusion injury. It has also been used to study the effects of mitochondrial dysfunction on cellular metabolism and energy production.

properties

IUPAC Name

1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJPZAXLVRKBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine

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